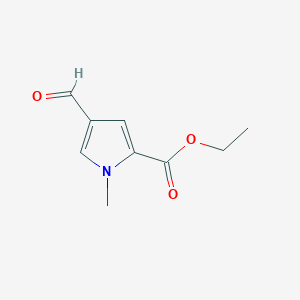
(三丁基锡基)甲醇
描述
“(Tributylstannyl)methanol” is an organometallic compound with the molecular formula C13H30OSn . It has been used in organic synthesis as a chromophore . It is also a powerful oxidant and can be used to make benzofuran derivatives . This compound is an intermediate in synthesizing Hydroxytolyl Mephedrone Hydrochloride, which is a metabolite of Mephedrone Hydrochloride .
Synthesis Analysis
“(Tributylstannyl)methanol” can be prepared by one-step reaction of tri-n-butyltin and paraformaldehyde . It has also been used as an intermediate in the synthesis of Hydroxytolyl Mephedrone Hydrochloride .Molecular Structure Analysis
The molecular structure of “(Tributylstannyl)methanol” consists of 13 carbon atoms, 30 hydrogen atoms, one oxygen atom, and one tin atom . The average mass is 321.087 Da and the monoisotopic mass is 322.131866 Da .Chemical Reactions Analysis
“(Tributylstannyl)methanol” has been used in organic synthesis as a chromophore . It is also a powerful oxidant and can be used to make benzofuran derivatives .Physical And Chemical Properties Analysis
“(Tributylstannyl)methanol” is an oil with a yellowish color . It has a boiling point of 110 °C at a pressure of 0.01 Torr . It is soluble in chloroform and dichloromethane .科学研究应用
合成中的色谱监测
(三丁基锡基)甲醇在化学合成中至关重要,特别是在创建不稳定的锂化中间体时。研究人员已经开发了衍生化方法来监测其从三丁基氢化锡的形成,解决了低挥发性和差溶解性等挑战。这些方法涉及将分析物转化为气相色谱的三甲基甲硅烷基类似物或转化为液相色谱的苯磺酰基氨基甲酸酯类似物,从而提高杂质监测中的特异性和灵敏度(Antonucci et al., 1999)。
在 Stille 和 Suzuki–Miyaura 交叉偶联反应中的作用
在有机化学领域,(三丁基锡基)甲醇在 Stille 和 Suzuki–Miyaura 交叉偶联反应中起着关键作用。这些过程涉及将对映体纯的 (三丁基锡基)甲醇与各种化合物偶联,从而产生保留其对映体纯度的产物。该应用在合成手性分子中很重要,手性分子在药品和农用化学品中至关重要(Križková & Hammerschmidt, 2013)。
手性 α-氧代甲基锂化物的进展
在另一项研究中,(三丁基锡基)甲基 2,2,6,6-四甲基哌啶-1-羧酸酯用于创建对映体过量 (ee) 很高的 α-氧代-[2H1]甲基锂化物。该过程涉及硼化和随后的反应,从而产生高 ee 的 (S)-和 (R)-三丁基锡基-[1-2H1]甲醇。这些进展极大地促进了立体化学和手性化合物合成的领域(Kapeller et al., 2007)。
甲醇制烃化学
(三丁基锡基)甲醇在甲醇制烃化学中得到应用。例如,研究探索了如何在金属乙炔的存在下将甲醇转化为更高分子量的醇,其中 (三丁基锡基)甲醇充当中间体。这项研究与可持续能源和替代燃料的发展有关(Fox et al., 1984)。
安全和危害
“(Tributylstannyl)methanol” is classified as a Category 4 acute toxin, which means it is harmful if swallowed or comes in contact with skin . It is also a Category 2 skin and eye irritant . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to use personal protective equipment when handling this compound .
未来方向
作用机制
Target of Action
(Tributylstannyl)methanol is primarily used in organic synthesis as a chromophore . It is also an effective restenosis inhibitor, which may be due to its ability to inhibit the inflammatory response . It is an intermediate in synthesizing Hydroxytolyl Mephedrone Hydrochloride, a metabolite of Mephedrone Hydrochloride .
Mode of Action
The compound’s interaction with its targets results in changes at the molecular level. As a chromophore, it absorbs light and is responsible for the color of the compounds in which it is present . As a restenosis inhibitor, it may work by inhibiting the inflammatory response .
Biochemical Pathways
(Tributylstannyl)methanol is involved in the synthesis of benzofuran derivatives . It is also used in the synthesis of Hydroxytolyl Mephedrone Hydrochloride
Result of Action
The molecular and cellular effects of (Tributylstannyl)methanol’s action depend on its role in the specific reaction. As a chromophore, it can change the color of the compound in which it is present . As a restenosis inhibitor, it may help prevent the recurrence of narrowing of blood vessels .
Action Environment
The action, efficacy, and stability of (Tributylstannyl)methanol can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by temperature, light, and the presence of other chemicals. Its efficacy as a restenosis inhibitor could be influenced by factors such as the patient’s overall health, the presence of other medications, and the specific characteristics of the blood vessels being treated .
属性
IUPAC Name |
tributylstannylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBQBFPNTLPOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310134 | |
| Record name | 1-(Tributylstannyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tributylstannyl)methanol | |
CAS RN |
27490-33-1 | |
| Record name | 1-(Tributylstannyl)methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27490-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Tributylstannyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (tributylstannyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,2,2-trifluoroacetyl)-1a,5b-dihydrothieno[2',3':4,5]cyclopenta[1,2-b]aziren-2(1H)-one](/img/structure/B3082619.png)
![4-[[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B3082627.png)









![Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate](/img/structure/B3082684.png)

